molecular formula C30H70Si5 B14446994 Cyclopentasilane, decapropyl- CAS No. 75199-62-1

Cyclopentasilane, decapropyl-

Cat. No.: B14446994
CAS No.: 75199-62-1
M. Wt: 571.3 g/mol
InChI Key: RAFPDOLBSGQXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentasilane (CPS, Si₅H₁₀) is a cyclic organosilicon compound composed of five silicon atoms arranged in a ring, each bonded to two hydrogen atoms. It is a liquid precursor used in the deposition of high-purity silicon films for applications in optoelectronics, solar cells, and printed electronics . CPS is synthesized via photopolymerization of lower silanes and is notable for its stability compared to gaseous silanes like SiH₄. Its molecular structure enables unique reactivity under UV irradiation, forming polysilanes or amorphous silicon films .

Properties

CAS No.

75199-62-1

Molecular Formula

C30H70Si5

Molecular Weight

571.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane

InChI

InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3

InChI Key

RAFPDOLBSGQXTL-UHFFFAOYSA-N

Canonical SMILES

CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:

Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .

Chemical Reactions Analysis

Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form silicon oxides.

    Reduction: Can be reduced to form simpler silanes.

    Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to oxygen or air.

    Reduction: Uses reducing agents such as lithium aluminum hydride.

    Substitution: Involves reagents like halogens or organometallic compounds.

Major Products Formed:

Scientific Research Applications

Cyclopentasilane, decapropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .

Comparison with Similar Compounds

Cyclopentasilane vs. Silane Gas (SiH₄)

Property Cyclopentasilane (CPS) Silane Gas (SiH₄)
State at Room Temp Liquid Gas
Stability Pyrophoric but less volatile Highly pyrophoric/explosive
Handling Requires inert atmosphere Extreme precautions needed
Applications Liquid ink for thin-film deposition CVD processes for silicon layers
Polymerization UV-induced photopolymerization Thermal decomposition

CPS is safer to handle than SiH₄ due to its liquid state and reduced volatility. However, both require inert atmospheres to prevent oxidation .

Cyclopentasilane vs. Linear Polysilanes

Property Cyclopentasilane (CPS) Linear Polysilanes (e.g., Si₆H₁₄)
Structure Cyclic ring Linear chain
Reactivity Faster UV-induced polymerization Slower polymerization kinetics
Film Quality High-purity amorphous silicon Lower purity due to side reactions
Synthesis Photopolymerization of SiH₄ Thermal cracking of Si₂H₆

CPS’s cyclic structure enhances reaction efficiency in thin-film applications compared to linear polysilanes .

Cyclopentasilane vs. Cyclohexasilane (Si₆H₁₂)

Property Cyclopentasilane (CPS) Cyclohexasilane (Si₆H₁₂)
Ring Size 5-membered ring 6-membered ring
Stability Moderate thermal stability Higher thermal stability
Applications Solar cell precursors Niche semiconductor applications
Synthesis Complexity Well-established protocols Limited scalability

Cyclohexasilane’s larger ring size improves thermal stability but complicates synthesis, making CPS more industrially viable .

Research Findings and Data

Stability and Reactivity

  • CPS remains stable under inert conditions but decomposes explosively in oxygen-rich environments. Its UV-driven polymerization yields silicon films with 99% purity, critical for solar cells .
  • Comparative studies show CPS-based films exhibit fewer defects than those derived from linear polysilanes due to controlled ring-opening mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.